molecular formula C14H15NO3S B072317 N-(4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 1150-26-1

N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B072317
CAS RN: 1150-26-1
M. Wt: 277.34 g/mol
InChI Key: GFPBLDMXBCYORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, commonly known as methoxsalen, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Methoxsalen belongs to the class of psoralens, which are compounds that are found in certain plants and have been used in traditional medicine for centuries. Methoxsalen has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. In

Mechanism Of Action

The mechanism of action of methoxsalen is complex and not fully understood. Methoxsalen is a photosensitizing agent, which means that it can absorb light energy and transfer it to other molecules in the body. When methoxsalen is exposed to ultraviolet A (UVA) radiation, it forms covalent bonds with DNA, leading to DNA damage and cell death. Methoxsalen has also been found to inhibit DNA synthesis and repair, as well as modulate the immune system.

Biochemical And Physiological Effects

Methoxsalen has been found to have a wide range of biochemical and physiological effects. In addition to its photosensitizing properties, methoxsalen has been found to have anti-inflammatory, antitumor, and immunomodulatory effects. Methoxsalen has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.

Advantages And Limitations For Lab Experiments

Methoxsalen has several advantages for lab experiments, including its availability, stability, and low cost. Methoxsalen is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, methoxsalen has several limitations, including its photosensitizing properties, which can make it difficult to work with in certain experimental settings. Methoxsalen also has potential toxicity and should be handled with care.

Future Directions

There are several future directions for research on methoxsalen. One area of interest is the development of new synthetic methods for methoxsalen and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of methoxsalen. Finally, there is a need for further research on the potential therapeutic applications of methoxsalen, particularly in the treatment of cancer and autoimmune disorders.
Conclusion
In conclusion, methoxsalen is a synthetic compound that has been extensively studied for its potential therapeutic applications. Methoxsalen has a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. Methoxsalen has several advantages for lab experiments, including its availability, stability, and low cost, but also has potential limitations and toxicity. Future research on methoxsalen is needed to further understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Methoxsalen has been extensively studied for its potential therapeutic applications, particularly in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. Methoxsalen has also been investigated for its potential use in the treatment of other diseases such as cancer, autoimmune disorders, and viral infections.

properties

CAS RN

1150-26-1

Product Name

N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(16,17)15-12-5-7-13(18-2)8-6-12/h3-10,15H,1-2H3

InChI Key

GFPBLDMXBCYORT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC

Other CAS RN

1150-26-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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